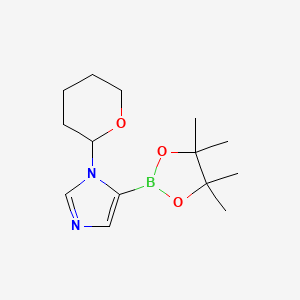
2,6-Dibromobenzothiazole
Overview
Description
2,6-Dibromobenzothiazole is a brominated derivative of benzothiazole, a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. While the provided papers do not directly discuss 2,6-Dibromobenzothiazole, they do provide insights into the chemistry of related benzothiazole derivatives, which can be used to infer some properties and reactions of 2,6-Dibromobenzothiazole.
Synthesis Analysis
The synthesis of benzothiazole derivatives often involves the cyclization of thioamides or thioureas with halogens or halogenating agents. For example, the use of benzyltrimethylammonium tribromide as an electrophilic bromine source has been shown to produce 2-aminobenzothiazoles efficiently . Similarly, the synthesis of 6-amino-2-phenylbenzothiazoles involves condensation reactions followed by reduction and salt formation . These methods suggest that 2,6-Dibromobenzothiazole could potentially be synthesized through similar halogenation and cyclization reactions.
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives has been determined using X-ray diffraction, revealing that these compounds can crystallize in various crystal systems with different space groups . The presence of substituents on the benzothiazole core, such as bromine atoms, would influence the molecular geometry and crystal packing of 2,6-Dibromobenzothiazole.
Chemical Reactions Analysis
Benzothiazole derivatives undergo a variety of chemical reactions. For instance, they can be alkylated or undergo Stille coupling to yield derivatives with different optoelectronic properties . The presence of amino groups on the benzothiazole ring allows for further functionalization, as seen in the synthesis of carbon-11 labeled fluorinated 2-arylbenzothiazoles for PET imaging . These reactions indicate that 2,6-Dibromobenzothiazole could also participate in similar chemical transformations, depending on the position and reactivity of the bromine substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure and substituents. For example, the introduction of metal ions to form complexes with benzothiazole derivatives can enhance their biological activities . The electronic properties of benzothiazole derivatives can be tailored for use in electronic applications . The presence of bromine atoms in 2,6-Dibromobenzothiazole would affect its polarity, reactivity, and potential applications in materials science and medicinal chemistry.
Scientific Research Applications
Pharmaceutical Research
- Dopamine Agonists Development: The study by van Vliet et al. (2000) explored the use of 2-aminothiazole, a structural analog of 2,6-Dibromobenzothiazole, in creating dopamine agonists. These compounds have potential applications in treating Parkinson's disease due to their ability to stimulate dopamine receptors.
Chemical Analysis and Synthesis
- Color Reaction with Palladium(II): He Li-fang (2008) discovered that 2,6-dibromo-4-carboxyl-phenylamine, related to 2,6-Dibromobenzothiazole, can react with Palladium(II) to form a stable complex. This reaction can be used for detecting Palladium(II) in various samples (He Li-fang, 2008).
Material Science
- Corrosion Inhibition: A study by Rekha et al. (2016) showed that derivatives of 2,6-diaminobenzothiazole, closely related to 2,6-Dibromobenzothiazole, can act as corrosion inhibitors for mild steel in acidic environments.
Cancer Research
- Antitumor Activity: Research by Stojković et al. (2006) and Racané et al. (2006) indicate that compounds similar to 2,6-Dibromobenzothiazole, specifically 6-amino-2-phenylbenzothiazole and its derivatives, have demonstrated promising antitumor activities in vitro and in vivo.
Antibacterial Research
- Antibacterial Properties: Chavan and Pai (2007) studied benzothiazole compounds, related to 2,6-Dibromobenzothiazole, which showed significant antibacterial activity against various strains of bacteria (Chavan & Pai, 2007).
Mechanism of Action
Target of Action
The primary target of 2,6-Dibromobenzothiazole is MmpL3 , a mycobacterial mycolic acid transporter . This transporter plays a crucial role in the survival and virulence of Mycobacterium tuberculosis, making it an attractive target for anti-tubercular compounds .
Mode of Action
2,6-Dibromobenzothiazole interacts with its target, MmpL3, inhibiting its function . This inhibition disrupts the transport of mycolic acids, essential components of the mycobacterial cell wall. The disruption in mycolic acid transport leads to a weakened cell wall, impairing the survival and virulence of Mycobacterium tuberculosis .
Biochemical Pathways
The inhibition of MmpL3 affects the mycolic acid transport pathway, leading to downstream effects on the mycobacterial cell wall synthesis . The weakened cell wall compromises the bacterium’s defense mechanisms, making it more susceptible to the immune response and other anti-tubercular drugs .
Pharmacokinetics
Its molecular weight of 29298 suggests that it may have good bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed .
Result of Action
The action of 2,6-Dibromobenzothiazole results in the inhibition of mycolic acid transport, leading to a weakened mycobacterial cell wall . This weakening impairs the survival and virulence of Mycobacterium tuberculosis, contributing to the bactericidal activity of the compound .
Action Environment
The action, efficacy, and stability of 2,6-Dibromobenzothiazole can be influenced by various environmental factors. For instance, the compound should be stored under an inert gas (nitrogen or argon) at 2-8°C to maintain its stability
Safety and Hazards
Future Directions
The extensive significance of benzo-fused heterocyclic moieties formation has led to broad and valuable different approaches for their synthesis . This study gives a current precis of research on the fabrication of 2-arylbenzothiazoles through different synthetic pathways and shall be helpful for researchers and scientists who are working in this field to make more potent biologically active benzothiazole-based drugs .
properties
IUPAC Name |
2,6-dibromo-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2NS/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVHXPZEBKDACR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)SC(=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00646563 | |
| Record name | 2,6-Dibromo-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dibromobenzothiazole | |
CAS RN |
408328-13-2 | |
| Record name | 2,6-Dibromo-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![3-[(4-Bromo-2-methylphenoxy)methyl]piperidine](/img/structure/B1326345.png)
